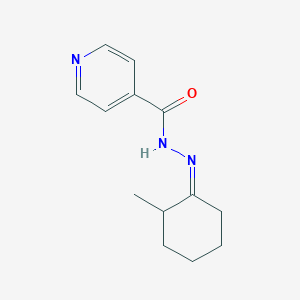
2-Methylisonicotinic acid cyclohexylidenehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylisonicotinic acid cyclohexylidenehydrazide (INH-Me) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of isoniazid, a drug used to treat tuberculosis, and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Methylisonicotinic acid cyclohexylidenehydrazide involves its ability to bind to and inhibit specific enzymes and proteins. It has been found to inhibit the activity of enzymes such as catalase and peroxidase, which are involved in the metabolism of reactive oxygen species. 2-Methylisonicotinic acid cyclohexylidenehydrazide has also been found to inhibit the activity of a protein called Hsp90, which is involved in the regulation of cellular processes such as protein folding and degradation.
Efectos Bioquímicos Y Fisiológicos
2-Methylisonicotinic acid cyclohexylidenehydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases. 2-Methylisonicotinic acid cyclohexylidenehydrazide has also been found to have anti-inflammatory properties and to reduce the expression of certain cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methylisonicotinic acid cyclohexylidenehydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. However, one limitation of using 2-Methylisonicotinic acid cyclohexylidenehydrazide in lab experiments is that it can be toxic at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-Methylisonicotinic acid cyclohexylidenehydrazide. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its use as a precursor for other chemical compounds, particularly those with potential medicinal applications. Additionally, further research is needed to fully understand the mechanism of action of 2-Methylisonicotinic acid cyclohexylidenehydrazide and its effects on various cellular processes.
Métodos De Síntesis
2-Methylisonicotinic acid cyclohexylidenehydrazide can be synthesized through a reaction between isoniazid and cyclohexylidenehydrazine. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is then purified through various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
2-Methylisonicotinic acid cyclohexylidenehydrazide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its antibacterial and antifungal properties, as well as its ability to inhibit certain enzymes and proteins. 2-Methylisonicotinic acid cyclohexylidenehydrazide has also been investigated for its potential as a drug delivery system and as a precursor for other chemical compounds.
Propiedades
Número CAS |
15885-63-9 |
|---|---|
Nombre del producto |
2-Methylisonicotinic acid cyclohexylidenehydrazide |
Fórmula molecular |
C13H17N3O |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
N-[(Z)-(2-methylcyclohexylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H17N3O/c1-10-4-2-3-5-12(10)15-16-13(17)11-6-8-14-9-7-11/h6-10H,2-5H2,1H3,(H,16,17)/b15-12- |
Clave InChI |
JCDUNXBXHFOXMR-QINSGFPZSA-N |
SMILES isomérico |
CC\1CCCC/C1=N/NC(=O)C2=CC=NC=C2 |
SMILES |
CC1CCCCC1=NNC(=O)C2=CC=NC=C2 |
SMILES canónico |
CC1CCCCC1=NNC(=O)C2=CC=NC=C2 |
Sinónimos |
N'-(2-Methylcyclohexylidene)isonicotinic hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



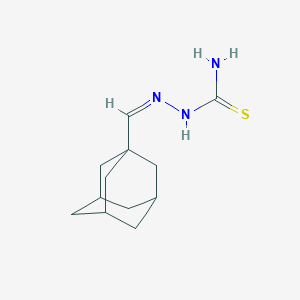
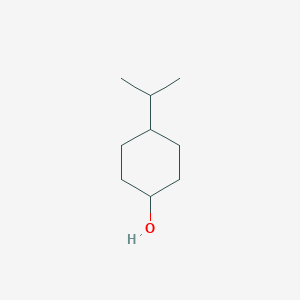
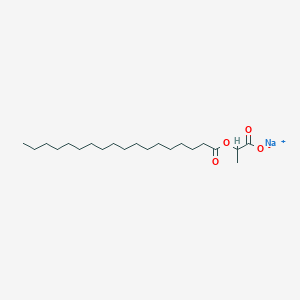
![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)
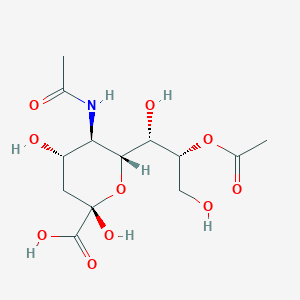
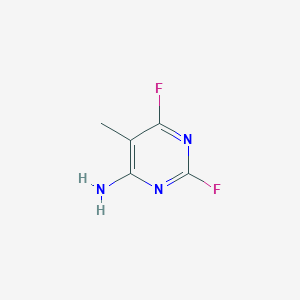
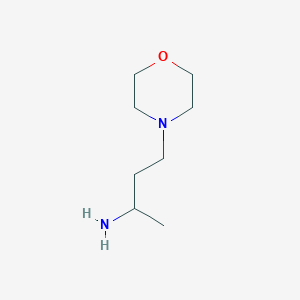
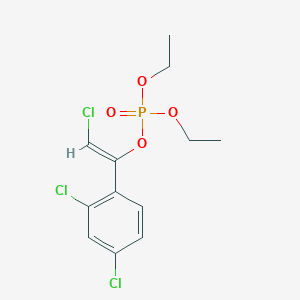
![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)
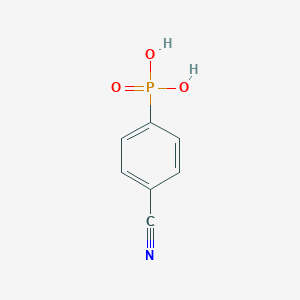
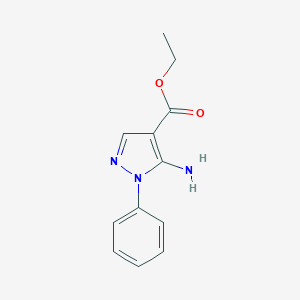

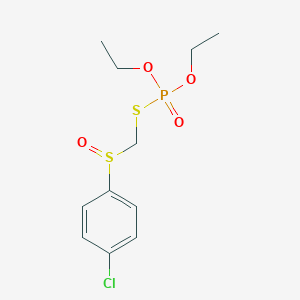
![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)